Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
Overview
Description
Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate, also known as diethyl ethoxymagnesiomalonate, is a magnesium-organic compound with the molecular formula C9H16MgO5. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate typically involves the reaction of diethyl malonate with magnesium ethoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester groups. The general reaction scheme is as follows:
Reaction of Diethyl Malonate with Magnesium Ethoxide:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Halides, amines, thiols
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones
Reduction Products: Alcohols and other reduced derivatives
Substitution Products: Various substituted malonates depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic chemistry, magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is used as a reagent for the synthesis of complex molecules. It serves as a building block in the formation of various esters, acids, and other functionalized compounds.
Biology
While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug synthesis. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in the development of new therapeutic agents.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion plays a crucial role in stabilizing the negative charge on the oxygen atoms, facilitating various transformations. The compound can interact with molecular targets through coordination bonds, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate, used in similar organic reactions.
Magnesium Ethoxide: Another magnesium-organic compound with different reactivity and applications.
Ethyl Acetoacetate: Shares structural similarities and is used in similar synthetic applications.
Uniqueness
This compound is unique due to its dual functionality as both a magnesium-organic compound and an ester. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBABVMIMZMAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16MgO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455855 | |
Record name | AGN-PC-0O7NWH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35227-78-2 | |
Record name | AGN-PC-0O7NWH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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